Product packaging for Propanoic acid, 2-(acetyloxy)-, (2R)-(Cat. No.:CAS No. 18668-00-3)

Propanoic acid, 2-(acetyloxy)-, (2R)-

Cat. No.: B174623
CAS No.: 18668-00-3
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-GSVOUGTGSA-N
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Description

Propanoic acid, 2-(acetyloxy)-, (2R)-, also known as Propanoic acid, 2-(acetyloxy)-, (2R)-, is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoic acid, 2-(acetyloxy)-, (2R)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanoic acid, 2-(acetyloxy)-, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-(acetyloxy)-, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4 B174623 Propanoic acid, 2-(acetyloxy)-, (2R)- CAS No. 18668-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-00-3
Record name (R)-(+)-2-Acetoxypropionic Acid
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Significance of Chiral Acetoxypropanoic Acids in Organic Synthesis and Stereochemistry

Chirality, or the "handedness" of molecules, is a fundamental concept in organic chemistry, profoundly influencing the biological and chemical properties of compounds. mdpi.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different effects, a critical consideration in fields like pharmaceutical development. nih.govmdpi.com Chiral acetoxypropanoic acids, as a class of compounds, are valuable tools in stereochemistry and serve as important chiral building blocks in the synthesis of more complex molecules. chemimpex.com

The utility of these compounds stems from their defined three-dimensional arrangement, which allows for the controlled synthesis of specific stereoisomers of a target molecule. researchgate.net This control is paramount in asymmetric synthesis, where the goal is to produce a single enantiomer with high purity. mdpi.com Chiral molecules like acetoxypropanoic acids can be incorporated into a synthetic route to guide the formation of new stereocenters, a strategy frequently employed in the creation of natural products and pharmaceuticals. researchgate.net Their presence can influence the stereochemical outcome of a reaction, leading to the desired enantiomerically pure product. researchgate.net

The separation of racemic mixtures—a 50:50 mixture of two enantiomers—is another area where the principles of stereochemistry are vital. umd.edu Diastereomers, which are stereoisomers that are not mirror images, possess different physical properties, such as solubility and boiling points, allowing them to be separated by conventional laboratory techniques like crystallization. nih.govumd.edu Chiral acids are often used as resolving agents, reacting with a racemic mixture to form diastereomeric salts that can then be separated. umd.edu

Academic Research Trajectory of 2r Stereoisomers in Chemical Sciences

Stereoselective Synthesis Approaches

Chemical synthesis routes leverage chiral sources or catalysts to direct the formation of the desired (2R)-enantiomer. These methods include building from a naturally chiral molecule, using asymmetric catalysts to create the stereocenter, or separating enantiomers through diastereomeric derivatization.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a straightforward and effective strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. The target molecule, Propanoic acid, 2-(acetyloxy)-, (2R)-, is the acetylated derivative of (R)-lactic acid (also known as D-lactic acid). (R)-lactic acid is a readily available and relatively inexpensive chiral molecule, making it an ideal starting point for this approach. du.ac.in

The synthesis is exceptionally direct: the chiral center is already present in the correct absolute configuration in the starting material. The process simply involves the acetylation of the hydroxyl group of (R)-lactic acid.

Reaction Scheme: (R)-Lactic Acid + Acetylating Agent → Propanoic acid, 2-(acetyloxy)-, (2R)-

Common acetylating agents for this transformation include acetyl chloride or acetic anhydride, often in the presence of a base or an acid catalyst to facilitate the reaction. The primary advantage of this method is its simplicity and high stereochemical fidelity, as the reaction at the hydroxyl group does not affect the configuration of the pre-existing stereocenter. This strategy is widely used due to its efficiency and cost-effectiveness, avoiding the need for complex stereoselective steps or resolutions.

Asymmetric Catalysis in C-2 Functionalization

Asymmetric catalysis offers a powerful method for creating chiral centers from prochiral substrates. For the synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)-, the key step is the enantioselective reduction of a precursor like 2-oxopropanoic acid (pyruvic acid) or its esters to form (R)-2-hydroxypropanoic acid ((R)-lactic acid). This is then followed by a standard acetylation reaction.

The most common approach is the asymmetric hydrogenation of the ketone group in pyruvic acid derivatives. This is typically achieved using transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. acs.orgdocumentsdelivered.com These chiral catalysts create a chiral environment around the substrate, directing the addition of hydrogen to one face of the carbonyl group, leading to a high excess of one enantiomer.

For instance, rhodium(I) complexes with chiral diphosphine ligands like (R)-prophos have been shown to be effective catalysts for the asymmetric hydrogenation of precursors to produce amino acids, a reaction type that is analogous to the reduction of pyruvic acid derivatives. researchgate.net Similarly, ruthenium-based catalysts are used for the asymmetric transfer hydrogenation of keto-esters, which can yield chiral hydroxy-esters with high enantiomeric excess (98% to >99% ee). irb.hr

Catalyst TypePrecursorProductKey Features
Chiral Rhodium-Diphosphine ComplexesPyruvic acid esters(R)-2-Hydroxypropanoic acid estersHigh enantioselectivity, well-established for related substrates.
Chiral Ruthenium(II) ComplexesPyruvic acid esters(R)-2-Hydroxypropanoic acid estersEffective for asymmetric transfer hydrogenation, often using formic acid or isopropanol (B130326) as the hydrogen source. Achieves high ee. irb.hr

Once the (R)-2-hydroxypropanoic acid is formed with high optical purity, it is subsequently acetylated to yield the final product, Propanoic acid, 2-(acetyloxy)-, (2R)-.

Enantioselective Derivatization Reactions

Enantioselective derivatization is a classical method used to resolve a racemic mixture. This strategy involves reacting the racemate—in this case, racemic 2-hydroxypropanoic acid (lactic acid)—with a single enantiomer of a chiral resolving agent (also known as a chiral auxiliary). This reaction produces a mixture of diastereomers.

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility and boiling points. This difference allows for their separation by standard laboratory techniques like fractional crystallization or chromatography. researchgate.net

The process can be summarized in the following steps:

Diastereomer Formation: Racemic 2-hydroxypropanoic acid is reacted with an enantiomerically pure chiral auxiliary (e.g., a chiral amine or alcohol) to form a mixture of two diastereomeric esters or amides.

Separation: The diastereomers are separated based on their differing physical properties.

Auxiliary Cleavage: The chiral auxiliary is chemically removed from the separated diastereomer, yielding the desired enantiomerically pure (R)-2-hydroxypropanoic acid.

Acetylation: The purified (R)-2-hydroxypropanoic acid is acetylated to give the final product.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity. For the synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)-, chemoenzymatic methods are particularly powerful due to the exceptional enantio- and regioselectivity of enzymes.

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is one of the most common and efficient methods for obtaining enantiomerically pure compounds. This technique relies on an enzyme's ability to selectively catalyze a reaction on only one enantiomer of a racemic mixture. For the synthesis of the target molecule, resolution can be applied either to racemic 2-hydroxypropanoic acid (or its esters) or directly to racemic Propanoic acid, 2-(acetyloxy)-.

Lipases are the most frequently used enzymes for this purpose. nih.gov They can catalyze either the enantioselective esterification of a racemic alcohol (like 2-hydroxypropanoic acid) or the enantioselective hydrolysis of a racemic ester (like methyl 2-acetoxypropanoate).

In enantioselective hydrolysis, a racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme hydrolyzes one enantiomer (e.g., the (S)-ester) at a much faster rate, leaving the other enantiomer (the desired (R)-ester) unreacted and in high enantiomeric excess. mdpi.comresearchgate.net

In enantioselective esterification, a racemic alcohol is reacted with an acyl donor in an organic solvent. The lipase selectively esterifies one enantiomer, allowing for the separation of the newly formed ester from the unreacted alcohol.

This method routinely achieves very high enantiomeric excess (>99% ee) with conversions approaching the theoretical maximum of 50%. mdpi.comresearchgate.net

Table of Lipase Performance in Kinetic Resolutions of Related Propanoic Acid Derivatives

Enzyme Substrate Type Reaction Enantiomeric Excess (ee) Conversion
Lipase from Pseudomonas fluorescens (Amano AK) Aryloxy-propan-2-yl acetate (B1210297) Hydrolysis >99% ~50%
Lipase from Thermomyces lanuginosus (TLL) Aryloxy-propan-2-yl acetate Hydrolysis >99% ~50%
Lipase B from Candida antarctica (CALB) (R,S)-Flurbiprofen Esterification ~90% -

Data compiled from studies on analogous 2-substituted propanoic acid derivatives. nih.govmdpi.comresearchgate.netnih.gov

Biotransformations for (2R)-Configuration Induction

Biotransformations can also be used to create the desired stereocenter from a prochiral precursor, a process analogous to asymmetric catalysis but using biological systems.

A primary strategy is the stereoselective reduction of 2-oxopropanoic acid (pyruvic acid) to (R)-lactic acid using enzymes known as lactate (B86563) dehydrogenases (LDHs) or whole microorganisms. nih.govresearchgate.net While L-LDHs produce (S)-lactic acid, D-lactate dehydrogenases (D-LDHs) specifically produce the desired (R)-lactic acid. By selecting a microorganism that expresses a D-LDH or by using the isolated enzyme, pyruvic acid can be converted to (R)-lactic acid with exceptionally high optical purity (>99.5% ee). nih.gov This biological step is then followed by chemical acetylation to yield the final product.

Another sophisticated biotransformation approach is the enantioselective oxidation of racemic lactic acid. In this process, a microorganism such as Pseudomonas stutzeri is used to selectively oxidize the (S)-lactic acid in a racemic mixture to pyruvic acid, leaving the desired (R)-lactic acid untouched. nih.gov This deracemization method allows for a theoretical yield of 100% for the (R)-enantiomer from the racemic starting material, making it a highly efficient and atom-economical strategy.

Microbial Approaches in Stereoselective Synthesis

While direct fermentation routes to Propanoic acid, 2-(acetyloxy)-, (2R)- are not extensively documented, microbial enzymes, particularly lipases and esterases, are widely employed in chemoenzymatic strategies for its synthesis. These enzymatic methods typically involve the kinetic resolution of a racemic mixture of 2-acetoxypropanoic acid or the enantioselective acylation of a lactic acid precursor.

Hydrolases, such as lipases and esterases, are frequently used biocatalysts in organic synthesis. mdpi.com Their natural function is the hydrolysis of esters, but in low-water organic solvents, they can effectively catalyze the reverse reaction: esterification and transesterification. mdpi.comnih.gov This catalytic promiscuity is harnessed for the stereoselective synthesis of chiral esters.

One common strategy is the enzymatic kinetic resolution of racemic esters. In this process, the enzyme selectively catalyzes the hydrolysis or alcoholysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase could selectively hydrolyze (S)-2-acetoxypropanoic acid from a racemic mixture, allowing for the separation and isolation of the desired (R)-enantiomer. The efficiency of such resolutions is determined by the enzyme's enantioselectivity (E-value).

Another approach is the enantioselective acylation of a prochiral or racemic alcohol, such as lactic acid, using an acyl donor like vinyl acetate. mdpi.com The enzyme selectively acylates one enantiomer of the alcohol, producing the corresponding ester with high enantiomeric excess. For the synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)-, this would involve the selective acylation of D-lactic acid. The irreversible nature of transesterification using enol esters like vinyl acetate helps to drive the reaction towards product formation. mdpi.com

Lipases are particularly well-suited for these transformations as they often exhibit high stability and activity in organic solvents. nih.gov The catalytic mechanism of lipases involves a catalytic triad (B1167595) of serine, histidine, and aspartic/glutamic acid, which facilitates the formation of an acyl-enzyme intermediate that is then transferred to the nucleophile (e.g., an alcohol). jocpr.com

Table 1: Microbial Enzymes in Stereoselective Synthesis

Enzyme TypeMicrobial Source (Example)Synthetic StrategyTarget Reaction
LipaseCandida antarctica (CALB)Kinetic ResolutionEnantioselective hydrolysis of racemic 2-acetoxypropanoic acid
LipasePseudomonas cepaciaKinetic ResolutionEnantioselective transesterification of racemic 2-acetoxypropanoic acid
EsterasePorcine LiverEnantioselective AcylationStereoselective esterification of D-lactic acid
LipaseBacillus subtilisKinetic ResolutionEnantioselective hydrolysis of chiral carboxylic esters

Optimization of Reaction Conditions for Enantiomeric Excess

The organic solvent used as the reaction medium can significantly influence the enantioselectivity of lipase-catalyzed reactions. bohrium.comnih.gov This is attributed to the solvent's interaction with the enzyme and substrates, which can alter the enzyme's conformation and the solvation of the transition state. researchgate.net The polarity of the solvent, often correlated with its log P value (a measure of hydrophobicity), is a crucial factor. bohrium.com

In some lipase-catalyzed resolutions, an increase in the log P value of the solvent (i.e., a more hydrophobic solvent) leads to higher enantioselectivity. bohrium.com This may be because non-polar solvents are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation. Conversely, polar organic solvents can sometimes penetrate the enzyme more deeply, potentially disrupting its structure and reducing activity and selectivity. nih.govnih.gov However, a direct correlation between log P and enantioselectivity is not always observed, indicating that other solvent properties also play a role. researchgate.net

The use of solvent mixtures provides another avenue for optimizing stereocontrol. For example, adding a small amount of a polar cosolvent like dimethyl sulfoxide (B87167) (DMSO) to a less polar bulk solvent can enhance reaction rates and conversions in the enzymatic acylation of substrates with low solubility in non-polar media. nih.gov The optimal solvent system is often specific to the enzyme and substrate combination and must be determined empirically.

Table 2: Influence of Solvent on Lipase Enantioselectivity

EnzymeSubstrateAcyl DonorSolventLog PEnantiomeric Excess (e.e.) of Product (%)
Candida antarctica Lipase BRacemic 1-phenylethanolVinyl AcetateHexane3.5>99
Candida antarctica Lipase BRacemic 1-phenylethanolVinyl AcetateAcetonitrile-0.3395
Pseudomonas cepacia LipaseRacemic 2-chloropropionateButanolDiisopropyl ether1.988
Pseudomonas cepacia LipaseRacemic 2-chloropropionateButanolToluene2.592

The performance of an enzymatic catalyst and its stereoselectivity are intrinsically linked to the architecture of its active site and the interactions with substrates (ligands). Rational design and directed evolution are powerful strategies for engineering enzymes with improved properties. nih.gov

The catalytic cavity of a lipase contains a catalytic triad and binding sites that determine enantioselectivity. mdpi.com Key regions include the acyl-binding pocket and the oxyanion hole, which stabilizes the transition state. mdpi.commdpi.com Modifying the amino acid residues in these regions through site-directed mutagenesis can reshape the active site to better accommodate one enantiomer of a substrate over the other, thereby enhancing enantioselectivity. mdpi.com For instance, introducing bulkier amino acids can create steric hindrance that disfavors the binding of one enantiomer. nih.gov

Another innovative approach involves the modification of the enzyme with small molecule ligands to regulate its stereoselectivity. globethesis.com This can be achieved by introducing a cysteine residue near the active site, which can then be chemically modified with various ligands. These appended ligands can reshape the active site and alter the enzyme's stereopreference. globethesis.com This semi-rational approach combines protein engineering with chemical modification to fine-tune catalyst performance.

Table 3: Strategies for Enhancing Catalyst Performance and Stereoselectivity

StrategyApproachTargetEffect on Enantioselectivity
Rational DesignSite-directed mutagenesis of the acyl-binding pocketEnzyme Active SiteIncreased steric hindrance for one enantiomer, leading to higher e.e.
Directed EvolutionRandom mutagenesis and high-throughput screeningWhole EnzymeSelection of mutants with improved stereoselectivity
Ligand ModificationCovalent attachment of small molecules near the active siteEnzyme Surface/Active Site VicinityAlteration of the active site geometry and substrate preference
Process OptimizationUse of activated acyl donors (e.g., vinyl esters)Reaction KineticsIrreversible reaction, driving equilibrium towards the product

Stereochemical Investigations and Absolute Configuration Determination

Methodologies for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is critical in many scientific applications. Various analytical techniques are employed to quantify the relative amounts of each enantiomer in a sample.

Chiral chromatography is a powerful technique for separating enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most common methods used for this purpose. researchgate.net

In chiral HPLC, a chiral stationary phase (CSP) is used to interact differently with each enantiomer, leading to their separation. researchgate.net For instance, the direct enantiomeric resolution of the racemic herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid has been achieved using an Enantiopac (alpha1-acid glycoprotein) chiral HPLC column. nih.gov While specific HPLC methods for "Propanoic acid, 2-(acetyloxy)-, (2R)-" are not detailed in the provided results, the principles of chiral HPLC are broadly applicable. The choice of CSP and mobile phase is critical for achieving successful separation. mdpi.comsigmaaldrich.com For example, a study on prostaglandins (B1171923) developed chiral HPLC methods to separate enantiomeric pairs using a Chiracel OJ-RH column with a mobile phase of acetonitrile, methanol, and water at a specific pH. mdpi.com

Similarly, chiral GC can be employed for the separation of volatile chiral compounds. The separation is achieved by using a chiral stationary phase that forms diastereomeric complexes with the enantiomers, leading to different retention times.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for determining enantiomeric purity. nih.gov In the presence of a chiral environment, the NMR spectra of enantiomers can differ. This can be achieved by using chiral derivatizing agents (CDAs). nih.govsemanticscholar.org

CDAs are enantiomerically pure compounds that react with the analyte to form diastereomers. nih.gov These diastereomers have different physical properties and, therefore, distinct NMR spectra. nih.gov The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess. A variety of CDAs have been developed for the analysis of chiral carboxylic acids. semanticscholar.org For example, (S)-4-(3-aminopyrrolidin-1-yl)coumarin has been shown to be a versatile and reliable 1H NMR optical purity determination agent for chiral carboxylic acids. semanticscholar.org

The choice of the CDA is crucial, as it must react quantitatively with the analyte without causing racemization. The resulting diastereomers should exhibit sufficiently different chemical shifts in the NMR spectrum to allow for accurate integration.

Chiroptical methods are based on the differential interaction of chiral molecules with polarized light. These techniques are sensitive to the three-dimensional structure of the molecule.

Optical Rotation: Chiral compounds have the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound and its concentration. The (R)-enantiomer of 2-acetoxypropionic acid is dextrorotatory, indicated by the (+) sign. fishersci.ca The specific rotation is a physical constant that can be used to assess the enantiomeric purity of a sample. A pure sample of the (R)-enantiomer will exhibit a specific rotation value, while a racemic mixture will have a rotation of zero.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used for both qualitative and quantitative analysis. The CD spectrum provides information about the stereochemical features of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of known compounds.

Elucidation of Absolute Configuration at the C-2 Stereocenter

Determining the absolute configuration of a chiral center involves assigning the spatial arrangement of the groups attached to it. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor to a stereocenter. wikipedia.org For "Propanoic acid, 2-(acetyloxy)-, (2R)-", the (R) designation indicates the specific arrangement of the substituents around the chiral carbon atom at position 2.

Historically, the absolute configuration of a chiral molecule was determined by relating it to a compound of known absolute configuration through a series of chemical reactions that did not affect the stereocenter. wikipedia.org X-ray crystallography is a powerful technique for determining the absolute configuration of crystalline compounds. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, the precise three-dimensional arrangement of the atoms in the molecule can be determined.

For molecules that are not amenable to X-ray crystallography, NMR techniques using chiral derivatizing agents can also be used to determine the absolute configuration. tcichemicals.com By analyzing the differences in the chemical shifts of the diastereomers formed, it is possible to deduce the absolute configuration of the original analyte. tcichemicals.com

Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral compound refers to its ability to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. The C-2 stereocenter of "Propanoic acid, 2-(acetyloxy)-, (2R)-" is generally stable under normal conditions.

However, racemization can occur under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. The mechanism of racemization for a carboxylic acid like this would likely involve the enolization of the carbonyl group. The formation of the enol or enolate intermediate leads to the loss of chirality at the alpha-carbon, and subsequent reprotonation can occur from either face, resulting in a mixture of both enantiomers.

It is important to be aware of the potential for racemization during chemical reactions or purification processes, as it can affect the enantiomeric purity of the final product. For example, it has been observed that negligible racemization occurred during the derivatization of 2-(4-chloro-2-methylphenoxy)propanoic acid for chiral HPLC analysis. nih.gov

Derivatization and Functionalization Studies of Propanoic Acid, 2 Acetyloxy , 2r

Esterification and Amidation Reactions for Research Intermediates

The carboxylic acid moiety of (R)-2-acetoxypropanoic acid is readily derivatized through esterification and amidation reactions to produce a variety of intermediates for research purposes. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Standard esterification protocols, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be employed. Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to form an active ester intermediate, which then reacts with the desired alcohol. A patent from 1944 describes a related process where esters of lactyllactic acid are acetylated with ketene (B1206846) or acetic anhydride to produce esters of acetyllactyllactic acid, demonstrating the synthesis of ester derivatives in this class of compounds google.com.

Amidation reactions follow a similar logic, where the carboxylic acid is activated before the addition of a primary or secondary amine. Common peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for this transformation, providing high yields under mild conditions. organic-chemistry.org While direct thermal amidation between carboxylic acids and amines can occur, it often requires high temperatures. nih.gov A study on the direct amidation of lactic acid (the deacetylated analogue of the title compound) demonstrated that α-hydroxy amides could be synthesized in good to excellent yields by heating lactic acid with various primary amines under solvent- and catalyst-free conditions. researchgate.net This suggests a potential pathway for the amidation of (R)-2-acetoxypropanoic acid, although the stability of the acetyl group at elevated temperatures would need to be considered.

General protocols for these transformations are well-established in organic synthesis. organic-chemistry.orgnih.govfishersci.co.uk

Table 1: Representative Esterification and Amidation Conditions This table is generated based on general synthetic methods and not on specific documented reactions of Propanoic acid, 2-(acetyloxy)-, (2R)-.

Transformation Reagents & Conditions Product Type
Esterification R'-OH, H₂SO₄ (cat.), Heat (R)-2-acetoxypropanoate ester
R'-OH, DCC, DMAP, CH₂Cl₂ (R)-2-acetoxypropanoate ester
Amidation R'R''NH, HBTU, DIPEA, DMF (R)-2-acetoxypropanoamide
R'R''NH, EDAC, HOBt, DMF (R)-2-acetoxypropanoamide

Selective Hydrolysis and Transesterification

The presence of two distinct ester functionalities (the acetate (B1210297) and the propanoic acid) in derivatives of (R)-2-acetoxypropanoic acid allows for studies into selective cleavage. Selective hydrolysis of the acetyl group to unmask the α-hydroxy functionality is a common transformation. This can be achieved under controlled basic conditions (e.g., using a stoichiometric amount of a mild base like potassium carbonate in methanol) or through enzymatic methods.

Enzymatic hydrolysis offers a high degree of selectivity under mild conditions. Hydrolase enzymes, particularly lipases and esterases, are known to catalyze the cleavage of ester bonds. mdpi.com For instance, enzymes like Candida rugosa lipase (B570770) have been used for the regioselective deacetylation of peracetylated nucleosides, preferentially cleaving certain acetyl groups over others. nih.gov Similarly, acetyl esterase from orange peel has demonstrated selectivity in deacetylating protected nucleosides. nih.gov Such enzymatic approaches could be applied to the selective deacetylation of (R)-2-acetoxypropanoic acid to yield (R)-lactic acid, a valuable chiral building block. The process of peptidoglycan O-acetylation and de-O-acetylation in bacteria also highlights the biological machinery for such selective transformations. nih.gov

Transesterification, the conversion of one ester to another, can be performed on the acetyl group under either acidic or basic conditions. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol. Base-catalyzed transesterification typically uses an alkoxide nucleophile. These methods could be employed to exchange the acetyl group for other acyl groups.

Halogenation and Other Electrophilic Substitutions

The α-carbon of (R)-2-acetoxypropanoic acid is susceptible to electrophilic substitution, most notably through halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids that possess an α-hydrogen. fiveable.mealfa-chemistry.comyoutube.combyjus.commasterorganicchemistry.com

The reaction is typically carried out with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.com The mechanism involves the in situ formation of an acyl bromide from the carboxylic acid and PBr₃. masterorganicchemistry.com This acyl bromide intermediate can then tautomerize to its enol form, which is sufficiently nucleophilic to react with Br₂, leading to the formation of the α-bromo acyl bromide. Subsequent hydrolysis during aqueous workup yields the final α-bromo carboxylic acid. byjus.commasterorganicchemistry.com

Reaction Scheme: The Hell-Volhard-Zelinsky Reaction

A critical consideration for the application of the HVZ reaction to (R)-2-acetoxypropanoic acid is the stability of the α-acetoxy group under the harsh reaction conditions, which often involve high temperatures. alfa-chemistry.combyjus.com Phosphorus tribromide can react with esters, and the potential for cleavage or side reactions of the acetoxy group has not been extensively documented in the literature for this specific substrate. The reaction proceeds through an enol intermediate, which would lead to racemization at the α-carbon. Therefore, if stereochemical retention is desired, this method would be unsuitable.

Regioselective and Stereoselective Functional Group Transformations

The chiral center in (R)-2-acetoxypropanoic acid makes it a valuable tool for asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the formation of a new stereocenter. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered.

Lactic acid esters have been successfully employed as chiral auxiliaries in diastereoselective reactions. For example, in a TiCl₄-catalyzed Diels-Alder reaction, a lactic acid ester served as a chiral auxiliary to synthesize optically active 3-cyclohexene-1-carboxylic acid with high diastereoselectivity. tib.eu The auxiliary induces facial selectivity in the approach of the dienophile to the diene, leading to the preferential formation of one diastereomer.

Table 2: Example of a Diastereoselective Diels-Alder Reaction using a Chiral Lactate (B86563) Auxiliary Data derived from a study on a related lactic ester auxiliary. tib.eu

Diene Dienophile Chiral Auxiliary Catalyst Diastereomeric Excess (d.e.)

In such strategies, (R)-2-acetoxypropanoic acid would first be converted to an ester or amide with the reactant molecule. Following the stereoselective reaction, the auxiliary can be removed, typically by hydrolysis, to yield the enantiomerically enriched product. The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in the synthesis of complex molecules. osi.lvnih.gov

Furthermore, regioselective reactions that differentiate between the two carbonyl groups are of significant interest. For instance, selective reduction of the carboxylic acid in the presence of the ester, or vice-versa, would provide access to chiral diols or hydroxy esters. Enzymatic reactions are particularly well-suited for achieving high regioselectivity in such transformations. mdpi.com For example, catalyst-controlled regioselective acetalization has been demonstrated in carbohydrate chemistry, where the choice of a chiral catalyst directs the reaction to a specific hydroxyl group. chemrxiv.org Similar principles could be applied to achieve regioselective functionalization of derivatives of (R)-2-acetoxypropanoic acid.

Applications in Asymmetric Synthesis As a Chiral Building Block

Precursor in the Synthesis of Chiral Alcohols and Amino Acids

(R)-2-Acetoxypropanoic acid serves as a key precursor for the synthesis of various chiral molecules, particularly chiral alcohols and non-natural amino acids. mdpi.comresearchgate.net The inherent chirality of this building block can be transferred through subsequent chemical transformations to create new stereocenters with high levels of control.

One of the fundamental transformations is the reduction of the carboxylic acid moiety to a primary alcohol, yielding (R)-1,2-propanediol acetate (B1210297). This diol derivative, with its defined stereocenter, is a versatile intermediate for further synthetic manipulations. Similarly, the carboxyl group can be converted into an amino group through various synthetic routes, such as the Curtius, Hofmann, or Schmidt rearrangements, leading to the formation of chiral amino acid derivatives. These enzymatic methods, including the use of dehydrogenases, are instrumental in producing chiral alcohols and amino acids with high enantiomeric excess. mdpi.comresearchgate.netrsc.org

For instance, the synthesis of specific chiral amino acids often starts from corresponding keto acids, which can be produced through processes like reductive amination. mdpi.com The development of biocatalytic processes has further enhanced the synthesis of chiral alcohols and unnatural amino acids for pharmaceutical applications. researchgate.net

Role in the Construction of Optically Active Heterocycles

The stereochemical information embedded in (R)-2-Acetoxypropanoic acid is instrumental in directing the formation of optically active heterocyclic compounds. These cyclic structures are prevalent in a vast number of natural products and pharmaceutically active molecules.

The synthesis of chiral lactones, a common heterocyclic motif, can be achieved through the intramolecular cyclization of derivatives of (R)-2-Acetoxypropanoic acid. By manipulating the functional groups, chemists can induce ring closure to form five- or six-membered lactones with a defined stereocenter. Furthermore, this chiral building block can be incorporated into more complex heterocyclic systems, such as piperidines, pyrrolidines, and oxazolidinones. For example, a study on the design and synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlighted the importance of the stereochemistry at the propanoic acid core for their biological activity. nih.gov

Development of Chiral Auxiliaries and Ligands

A significant application of (R)-2-Acetoxypropanoic acid lies in the development of chiral auxiliaries and ligands for asymmetric catalysis. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.com

Derivatives of (R)-2-Acetoxypropanoic acid can be converted into various chiral auxiliaries. For instance, the corresponding chiral alcohol can be used to synthesize chiral esters or amides. When these are reacted with prochiral substrates, the auxiliary directs the approach of the reagent to one face of the molecule, leading to a high diastereomeric excess of the product. After the reaction, the auxiliary can be cleaved and recycled.

Moreover, this building block is a precursor for the synthesis of chiral ligands that can be coordinated to metal centers to create highly effective asymmetric catalysts. These catalysts are employed in a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of such catalysts is crucial for the efficient and environmentally friendly production of single-enantiomer drugs and other fine chemicals.

Intermediate in Complex Natural Product Total Synthesis

The total synthesis of complex, biologically active natural products often requires the strategic use of chiral building blocks to install the numerous stereocenters present in the target molecule. rsc.org (R)-2-Acetoxypropanoic acid and its derivatives have been utilized as intermediates in the synthesis of a variety of natural products.

The inherent chirality and functional group handles of this compound allow for its incorporation into a larger molecular framework, serving as a key fragment that contains a pre-defined stereocenter. This approach significantly simplifies the synthetic route by reducing the number of steps required to establish the correct stereochemistry. The utility of such building blocks is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with high precision.

Chiral Scaffold in Medicinal Chemistry Research

In the realm of medicinal chemistry, the concept of a chiral scaffold is paramount. A scaffold is a core molecular structure to which various functional groups can be appended to create a library of compounds for biological screening. (R)-2-Acetoxypropanoic acid provides a simple yet effective chiral scaffold. The stereochemistry of profens, a class of 2-arylpropionic acid derivatives, is known to influence their pharmacological activity, with metabolic chiral inversion being a noted phenomenon. viamedica.plviamedica.pl

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations of Stereoisomers

Quantum chemical calculations are instrumental in differentiating and characterizing the stereoisomers of 2-acetoxypropanoic acid. By solving the electronic Schrödinger equation, these methods can predict a range of molecular properties that are crucial for understanding the behavior of the (R) and (S) enantiomers.

A primary application is the determination of absolute configuration. This is often achieved by comparing computationally predicted vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra with experimental data. dtic.milnih.govuni-bonn.deru.nl Density Functional Theory (DFT) is a widely used method for these calculations, as it provides a good balance between accuracy and computational cost. dtic.mil For instance, calculating the VCD spectrum for both (R)- and (S)-2-acetoxypropanoic acid allows for a direct comparison with the measured spectrum of a sample, enabling an unambiguous assignment of its stereochemistry. The accuracy of these predicted spectra is highly dependent on the chosen functional and basis set. dtic.mil

Beyond spectroscopy, quantum chemical calculations can provide data on the relative stabilities and geometries of the stereoisomers. While enantiomers possess identical intrinsic energies, these calculations can confirm their mirrored structural properties and predict other chiroptical properties.

Table 3: Representative Calculated Properties for Stereoisomers This table is illustrative. Actual values are dependent on the level of theory and basis set used in the calculation.

Property (R)-2-Acetoxypropanoic Acid (S)-2-Acetoxypropanoic Acid
Relative Gibbs Free Energy 0 kJ/mol 0 kJ/mol
Calculated Optical Rotation Predicted positive value Predicted negative value

| Key VCD Band Frequencies | Calculated wavenumbers | Calculated wavenumbers with opposite signs |

Reaction Mechanism Elucidation for Stereoselective Transformations

Computational chemistry is a key tool for understanding the mechanisms that govern stereoselective reactions producing (R)-2-acetoxypropanoic acid. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energy barriers, and rationalize the origins of stereoselectivity. nih.gov

One common stereoselective transformation is the kinetic resolution of racemic lactic acid or its derivatives, often catalyzed by enzymes like lipases. nih.gov Computational modeling can elucidate how the chiral environment of the enzyme's active site preferentially accommodates one enantiomer over the other. By calculating the energy profiles for the acylation of both (R)- and (S)-lactic acid, the model can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric clashes) in the transition state that lead to a lower activation barrier for the formation of the (R)-2-acetoxypropanoic acid derivative. nih.gov

These mechanistic insights are not limited to enzymatic reactions. They are also applied to asymmetric synthesis using chiral catalysts. Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can model the reaction pathway, providing detailed geometries of the catalyst-substrate complex and transition states. arxiv.org This understanding is crucial for the rational design of new and more efficient catalysts for producing enantiomerically pure (R)-2-acetoxypropanoic acid.

Conformation Analysis and Conformational Isomerism

The three-dimensional shape of (R)-2-acetoxypropanoic acid is not static; it exists as an equilibrium of different conformations arising from rotation around its single bonds. Conformational analysis, driven by computational methods, is essential for identifying the most stable conformers and understanding their relative populations and the energy barriers that separate them. cwu.educhemrxiv.org

Potential energy surface scans can be performed by systematically rotating key dihedral angles, such as those in the propanoic acid backbone and the ester group. These calculations reveal the low-energy conformations, which are the most likely to be populated at a given temperature. Intramolecular interactions, particularly the potential for hydrogen bonding between the carboxylic acid proton and the acetyl oxygen, play a significant role in determining the most stable conformers.

The results of a conformational search provide a set of low-energy structures. The relative energies of these conformers can then be used to calculate a Boltzmann-weighted average of properties, leading to a more accurate comparison with experimental measurements that reflect a molecular ensemble rather than a single static structure. ru.nl

Table 4: Illustrative Conformational Analysis of (R)-2-Acetoxypropanoic Acid This table presents hypothetical data to illustrate the output of a conformational analysis.

Conformer ID Key Dihedral Angle(s) (°) Relative Energy (kcal/mol) Predicted Boltzmann Population (%)
1 [Value] 0.00 [Value]
2 [Value] 0.75 [Value]

| 3 | [Value] | 1.50 | [Value] |

Molecular Modeling of Interactions with Enzymes or Catalysts

To understand how (R)-2-acetoxypropanoic acid or its precursors interact with biological systems or synthetic catalysts, researchers employ molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations. nih.govresearchgate.netmdpi.com

Molecular docking is used to predict the preferred binding orientation of a molecule within a target receptor site, such as the active site of an enzyme. researchgate.netnih.gov In the context of enzymatic kinetic resolution, docking can be used to place both (R)- and (S)-lactic acid into the active site of a lipase (B570770). nih.govnih.gov The resulting binding poses and their associated scoring functions can provide a powerful explanation for the enzyme's enantioselectivity, highlighting which enantiomer fits more favorably and forms more stable interactions with key amino acid residues. nih.gov

Following docking, molecular dynamics simulations can provide a dynamic view of the enzyme-substrate complex. MD simulations track the movements of all atoms over time, revealing the flexibility of both the substrate and the enzyme and providing a more realistic picture of the interactions that stabilize the complex and the subsequent transition state. These simulations can offer critical insights for enzyme engineering, guiding mutations to enhance catalytic activity or stereoselectivity.

Table 5: Compound Names Mentioned in the Article

Compound Name
Propanoic acid, 2-(acetyloxy)-, (2R)-
(R)-2-acetoxypropanoic acid
(S)-2-acetoxypropanoic acid
2-hydroxypropanoic acid

Advanced Analytical Characterization Techniques for Research Samples

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For Propanoic acid, 2-(acetyloxy)-, (2R)-, the molecular formula is C5H8O4, corresponding to a molecular weight of approximately 132.11 g/mol . sigmaaldrich.comsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the high-energy electrons cause the molecule to ionize and fragment. The resulting positively charged fragments are detected and plotted based on their mass-to-charge (m/z) ratio. The peak with the highest m/z value usually corresponds to the molecular ion [M]•+.

The fragmentation of Propanoic acid, 2-(acetyloxy)-, (2R)- is expected to occur at the ester and carboxylic acid functional groups. Key fragmentation pathways would include:

Loss of the acetyl group: Cleavage of the ester bond can result in the loss of a CH₃CO• radical (43 u) or a ketene (B1206846) molecule (CH₂=C=O, 42 u).

Loss of the carboxyl group: Decarboxylation can lead to the loss of a •COOH radical (45 u).

Cleavage of the carbon backbone: Fragmentation of the propanoic acid chain can also occur.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's covalent structure. High-resolution mass spectrometry can further distinguish between fragment ions with the same nominal mass but different elemental compositions, providing an even higher degree of confidence in the structural assignment. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for Propanoic acid, 2-(acetyloxy)-, (2R)-

m/z ValueProposed Fragment IonIdentity of Lost Neutral Fragment
132[C₅H₈O₄]⁺Molecular Ion
89[C₃H₅O₃]⁺Acetyl radical (•COCH₃)
73[C₃H₅O₂]⁺Carboxyethenyl radical (•CH(COOH)CH₂)
45[COOH]⁺Acetoxyethyl radical (•CH(OCOCH₃)CH₃)
43[CH₃CO]⁺Lactic acid radical (•CH(OH)COOH)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of chemical bonds, but they are governed by different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For a bond to be IR active, its vibration must cause a change in the molecule's dipole moment. For Propanoic acid, 2-(acetyloxy)-, (2R)-, the key functional groups—the carboxylic acid and the ester—have strong, characteristic IR absorptions.

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. researchgate.net

The combined use of IR and Raman spectroscopy provides a comprehensive profile of the compound's functional groups.

Table 2: Expected Vibrational Spectroscopy Peaks for Propanoic acid, 2-(acetyloxy)-, (2R)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic AcidO-H stretch (broad)3300 - 2500Weak
Carboxylic AcidC=O stretch1720 - 17001720 - 1700
EsterC=O stretch1750 - 17351750 - 1735
C-H (sp³)C-H stretch3000 - 28503000 - 2850
Ester/AcidC-O stretch1300 - 1000Moderate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, which is used to build a model of the atomic arrangement.

For a chiral molecule like Propanoic acid, 2-(acetyloxy)-, (2R)-, successful single-crystal X-ray analysis would provide:

Unambiguous confirmation of the absolute stereochemistry at the chiral center (the (R)-configuration).

Precise measurements of bond lengths, bond angles, and torsion angles.

Detailed information about the intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid) and the crystal packing arrangement. nih.gov

However, as Propanoic acid, 2-(acetyloxy)-, (2R)- is often supplied as a liquid at room temperature, obtaining suitable single crystals for X-ray diffraction can be challenging and may require low-temperature crystallization techniques or the formation of a crystalline derivative. chemimpex.comtcichemicals.com In the absence of experimental crystallographic data, computational modeling is often used to predict the molecule's preferred conformation.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) in structural elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound is first vaporized and passed through a GC column, where it is separated from other volatile components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer for detection and structural analysis. Several suppliers use GC to determine the purity of this compound, indicating its suitability for this technique. sigmaaldrich.comsigmaaldrich.com GC-MS provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum, offering a high degree of certainty in identification. thepharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The compound is first separated by high-performance liquid chromatography (HPLC) and the eluent is then introduced into the mass spectrometer. For short-chain fatty acids like propanoic acid and its derivatives, which are highly polar, reverse-phase LC can be challenging. shimadzu.co.uk Often, derivatization is employed to improve chromatographic retention and ionization efficiency. shimadzu.co.ukunimi.it LC-MS/MS, which involves multiple stages of mass analysis, can provide even greater selectivity and structural information, making it a powerful tool for quantifying the compound in complex biological matrices. unimi.it

Natural Occurrence and Biosynthetic Pathway Research if Applicable

Isolation and Identification from Biological Sources

The natural occurrence and direct isolation of Propanoic acid, 2-(acetyloxy)-, (2R)- from biological sources are not extensively documented in scientific literature. Research has predominantly focused on its precursor, (R)-lactic acid (D-lactic acid), and its polymer form, poly-D-lactic acid (PDLA). While (R)-lactic acid is a known product of microbial fermentation, the subsequent acetylation to form the (2R)-enantiomer as a specific natural product appears to be rare or not a primary focus of metabolic studies to date.

Proposed Biosynthetic Routes to the (2R)-Enantiomer

A plausible biosynthetic route to Propanoic acid, 2-(acetyloxy)-, (2R)- can be proposed based on established metabolic pathways for its precursors. This hypothetical pathway involves two main stages: the formation of (R)-lactic acid from a carbohydrate source, followed by an acetylation step.

Stage 1: Formation of (R)-Lactic Acid

The biosynthesis of (R)-lactic acid typically begins with glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). This process is common in a wide range of organisms.

Glucose → Pyruvate: Through the glycolytic pathway, a molecule of glucose is broken down into two molecules of pyruvate.

Pyruvate → (R)-Lactic Acid: In certain microorganisms, under anaerobic or microaerobic conditions, pyruvate is then reduced to (R)-lactic acid. This reaction is catalyzed by the enzyme D-lactate dehydrogenase (D-LDH), which uses NADH as a cofactor. The selection of a microorganism that specifically expresses D-LDH is crucial for the production of the chirally pure (R)-enantiomer. ncsu.edu

Stage 2: Acetylation of (R)-Lactic Acid

The final step in this proposed route is the acetylation of the hydroxyl group at the C-2 position of (R)-lactic acid. In biological systems, such reactions are typically facilitated by acetyltransferases, which use an activated acetyl donor, most commonly Acetyl-Coenzyme A (Acetyl-CoA).

(R)-Lactic Acid + Acetyl-CoA → Propanoic acid, 2-(acetyloxy)-, (2R)- + Coenzyme A: An O-acetyltransferase enzyme would catalyze the transfer of the acetyl group from Acetyl-CoA to the hydroxyl group of (R)-lactic acid. Acetyl-CoA is a central metabolite in cellular metabolism, formed from the breakdown of carbohydrates, fatty acids, and amino acids. frontiersin.org

This proposed pathway is summarized in the table below.

StepReactant(s)Product(s)Key Enzyme Type
1Pyruvate, NADH + H⁺(R)-Lactic Acid, NAD⁺D-Lactate Dehydrogenase
2(R)-Lactic Acid, Acetyl-CoAPropanoic acid, 2-(acetyloxy)-, (2R)-, CoA-SHO-Acetyltransferase

Enzymatic Pathways Involved in its Formation or Degradation

The formation and degradation of Propanoic acid, 2-(acetyloxy)-, (2R)- are governed by specific classes of enzymes that catalyze the addition or removal of its functional groups.

Enzymes in Formation:

D-Lactate Dehydrogenase (D-LDH): This enzyme is critical for the synthesis of the precursor, (R)-lactic acid. It belongs to the oxidoreductase family and specifically catalyzes the reduction of pyruvate to (R)-lactic acid. Various microorganisms, including certain species of Lactobacillus, are known to possess D-LDH and are used in industrial fermentation to produce D-lactic acid. ncsu.edu

O-Acetyltransferases: The final acetylation step would be mediated by an O-acetyltransferase. These enzymes catalyze the transfer of an acetyl group from Acetyl-CoA to a hydroxyl acceptor. nih.gov While specific acetyltransferases for (R)-lactic acid are not well-characterized, this class of enzymes is widespread in nature and is responsible for the O-acetylation of various molecules, including sugars in peptidoglycan. nih.gov Both enzymatic and non-enzymatic acetylation of proteins and other molecules by acetyl-CoA can occur within cells. frontiersin.orgnih.gov

Enzymes in Degradation:

The primary pathway for the biological degradation of Propanoic acid, 2-(acetyloxy)-, (2R)- would be hydrolysis of the ester bond to yield (R)-lactic acid and acetate (B1210297).

Esterases (Carboxylesterases): This broad class of hydrolase enzymes is responsible for cleaving ester bonds. A specific esterase would catalyze the hydrolysis of the acetyl group from the molecule, returning it to (R)-lactic acid and acetate. The (R)-lactic acid could then be further metabolized, for instance, by being converted back to pyruvate by lactate (B86563) dehydrogenase. The degradation of polylactic acid (PLA), a polymer of lactic acid, is known to be facilitated by enzymes with esterase activity, such as proteinase K and subtilisin, which break down the polymer into lactic acid monomers. nih.govresearchgate.net These enzymes demonstrate the principle of enzymatic hydrolysis of the ester linkages present in lactic acid derivatives.

ProcessCompoundEnzyme ClassReaction
Formation (R)-Lactic AcidD-Lactate DehydrogenasePyruvate → (R)-Lactic Acid
Formation Propanoic acid, 2-(acetyloxy)-, (2R)-O-Acetyltransferase(R)-Lactic Acid → Propanoic acid, 2-(acetyloxy)-, (2R)-
Degradation Propanoic acid, 2-(acetyloxy)-, (2R)-Esterase / HydrolasePropanoic acid, 2-(acetyloxy)-, (2R)- → (R)-Lactic Acid + Acetate

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The push towards environmentally benign chemical manufacturing has spurred research into sustainable methods for synthesizing chiral propanoic acid derivatives. A key focus is the utilization of bio-based feedstocks and green reaction conditions.

One of the most promising sustainable routes begins with the fermentative production of D-lactic acid, the precursor to the (2R)-enantiomer. Researchers have successfully engineered yeast, such as Komagataella phaffii, to efficiently produce D-lactic acid from alternative carbon sources like methanol. sciencedaily.com This biotechnological approach offers a renewable alternative to petroleum-based synthesis. sciencedaily.com By optimizing the combination of D-lactate dehydrogenase (D-LDH) genes and promoters, scientists have achieved high yields, making biomanufacturing a more viable and eco-friendly pathway. sciencedaily.com

Further embracing green chemistry principles, researchers are investigating the use of bio-based solvents and novel reaction media to minimize environmental impact. Lactic acid itself has been demonstrated as a viable, recyclable, and bio-based green solvent for various organic reactions. rsc.org Another innovative approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium for the polymerization of lactic acid derivatives. rsc.org This method has been shown to produce oligomers with narrower molecular weight distributions and enhanced purity at lower temperatures compared to traditional methods. rsc.org

Table 1: Sustainable and Green Chemistry Approaches
ApproachDescriptionKey AdvantagesReference
BiocatalysisUse of engineered microorganisms (e.g., yeast) to produce D-lactic acid from renewable feedstocks like methanol.Reduces reliance on petroleum, sustainable, produces optically pure stereoisomers. sciencedaily.com
Bio-based SolventsEmploying lactic acid as a green, recyclable solvent for organic synthesis.Renewable, biodegradable, efficient, and simplifies product isolation. rsc.org
Supercritical FluidsUtilizing supercritical CO₂ as a solvent for polymerization reactions of lactic acid derivatives.Non-toxic, allows for lower reaction temperatures, enhances product purity, and simplifies solvent removal. rsc.org

Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high stereoselectivity is crucial in the synthesis of chiral molecules to ensure the desired biological or material properties. Research is actively pursuing novel catalytic systems that can precisely control the stereochemistry of propanoic acid derivatives.

One area of advancement is the development of enantiopure catalysts for asymmetric synthesis. For instance, aluminum salen catalysts with a binaphthyl backbone have been shown to facilitate highly regioselective ring-opening polymerization of unsymmetrical cyclic diesters related to lactic acid. nsf.gov This "chirality-directed" approach allows for the synthesis of polymers with precise monomer sequencing and controlled stereochemistry. nsf.gov

Furthermore, heterogeneous catalysts are being explored for greener synthesis routes. Palladium on carbon (Pd/C) has been effectively used in the hydrogenation step for producing related dihydroxyphenyl-lactic acid, replacing more toxic traditional catalysts. asianpubs.org This type of catalytic system offers advantages such as high efficiency, easier separation from the reaction mixture, and potential for recycling. The optimization of reaction conditions—such as temperature, pressure, and catalyst loading—has led to significantly higher yields and reduced reaction times. asianpubs.org

Expanding Applications in Materials Science and Chiral Polymers

The inherent chirality of Propanoic acid, 2-(acetyloxy)-, (2R)- makes it a valuable building block for the creation of advanced materials, particularly chiral polymers with unique properties. Lactic acid and its derivatives are the monomers for polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications. aidic.it

The stereochemistry of the polymer backbone—dictated by the chirality of the monomer—is a critical factor in determining the material's properties. For example, poly(L-lactic acid) (PLLA) and poly(D-lactic acid) (PDLA) are semi-crystalline materials, whereas poly(DL-lactic acid) (PDLLA) is amorphous. nih.gov The ability to incorporate specific enantiomers like (2R)-2-(acetyloxy)propanoic acid allows for the fine-tuning of thermal properties, degradation rates, and mechanical strength of the resulting polymers.

Emerging research focuses on using chiral lactic acid derivatives as co-monomers to create novel liquid single crystal elastomers and other functional macromolecules. researchgate.net These advanced materials have potential applications in photonics, non-linear optics, and as functional dopants. The combination of chirality and photosensitivity in these polymers can allow for the control of their structural, optical, and mechanical properties via external stimuli like UV light. researchgate.net

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize synthesis, ensure high yields, and deepen mechanistic understanding, advanced spectroscopic techniques for real-time, in situ monitoring of reactions are becoming indispensable. spectroscopyonline.com These process analytical technologies (PAT) provide continuous data on reactant consumption, intermediate formation, and product generation without the need for offline sampling.

Vibrational spectroscopy, including mid-infrared (IR) and Raman spectroscopy, is particularly well-suited for this purpose. spectroscopyonline.com In situ Fourier-transform infrared (FTIR) spectroscopy, for example, can be used to track the concentration of key functional groups throughout a reaction. rsc.orgacs.org By coupling an FTIR probe to a reactor, kinetic profiles can be generated, offering powerful insights into reaction mechanisms and catalyst behavior under actual process conditions. rsc.orgnih.gov

These techniques are crucial for monitoring complex stereoselective syntheses. They can help identify transient intermediates, assess catalyst stability and activity, and ensure the reaction proceeds along the desired stereochemical pathway. spectroscopyonline.comacs.org The data gathered from in situ monitoring allows for more precise control over reaction parameters, leading to improved efficiency, purity, and safety. rsc.org

Table 2: Advanced Spectroscopic Techniques for In Situ Monitoring
TechniquePrincipleApplication in SynthesisReference
FTIR SpectroscopyMeasures the absorption of infrared radiation by molecules, identifying functional groups.Real-time tracking of reactant, product, and intermediate concentrations; kinetic analysis. rsc.orgnih.gov
Raman SpectroscopyMeasures inelastic scattering of monochromatic light, providing information on molecular vibrations.Monitoring of reactions in aqueous and solid phases; analysis of catalyst structure and stability. spectroscopyonline.com
Broad-band Reflectance SpectroscopyMeasures the reflection of light over a wide range of wavelengths.Real-time monitoring of processes like film dissolution or dry etching. thetametrisis.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.